N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-12(4-6-13)17(25)22-14-7-9-15(10-8-14)23-11-1-2-16(23)24/h3-10H,1-2,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDGKLRCKCVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the construction of the pyrrolidinone ring followed by the attachment of the trifluoromethylbenzamide moiety. One common method involves the cyclization of a suitable precursor, such as a carbamoylmethylamino compound, in the presence of a base like potassium phosphate monohydrate and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the trifluoromethyl group contribute to its binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Benzamide Moieties
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (A2)
- Structure : Differs by replacing the 2-oxopyrrolidin-1-yl group with a para-trifluoromethylphenyl substituent.
- Physicochemical Properties :
4-(Trifluoromethoxy)-N-[4-(trifluoromethoxy)phenyl]benzamide (A3)
- Structure : Replaces -CF₃ with -OCF₃, introducing an ether linkage.
- Key Difference : The -OCF₃ group may alter electronic properties and metabolic stability compared to -CF₃ .
Table 1: Comparison of Trifluoromethyl-Substituted Benzamides
Heterocyclic Benzamide Derivatives
Imidazole-Substituted Benzamides ()
- Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.
- Key Difference: Replaces pyrrolidinone with an imidazole ring.
- Activity : High anticancer activity against cervical cancer cells .
- SAR Insight : Imidazole enhances π-π stacking with target proteins, while -CF₃ improves metabolic resistance.
Triazole Derivatives ()
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9].
- Key Difference : Triazole core instead of benzamide, with sulfonyl and halogen substituents.
Impact of Pyrrolidinone vs. Other Substituents
The 2-oxopyrrolidin-1-yl group in the title compound confers distinct advantages:
- Solubility: Pyrrolidinone increases polarity, likely enhancing aqueous solubility relative to fully aromatic analogs .
- Metabolic Stability : The lactam structure may resist oxidative metabolism better than imidazole or triazole derivatives .
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₉H₁₇F₃N₂O₂
- Molecular Weight : Approximately 348.325 g/mol
The unique features of this compound include the presence of a trifluoromethyl group and a pyrrolidinone moiety, which are believed to influence its biological activity significantly. The trifluoromethyl group enhances the compound's stability and binding characteristics, making it a candidate for further pharmacological exploration.
This compound is thought to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests its potential application as an anti-inflammatory agent . Additionally, the compound may interact with various enzymes and receptors, leading to diverse biological effects.
Anti-inflammatory Properties
Research indicates that this compound can inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This property positions it as a potential therapeutic candidate for conditions characterized by inflammation.
Enzyme Inhibition Studies
In studies examining similar compounds, derivatives containing trifluoromethyl groups have been shown to exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While specific data for this compound is limited, the structural similarities suggest potential enzyme inhibition capabilities .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. Although direct studies on this specific compound are lacking, its structural analogs indicate a promising avenue for antimicrobial applications .
Case Studies and Experimental Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
